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molecular formula C9H12ClN B8704787 2-(4-Chloro-2-methylphenyl)ethanamine

2-(4-Chloro-2-methylphenyl)ethanamine

Cat. No. B8704787
M. Wt: 169.65 g/mol
InChI Key: AYTIFVIMPTWGDF-UHFFFAOYSA-N
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Patent
US09096567B2

Procedure details

A solution of 4-chloro-2-methyl-1-(2-nitrovinyl)benzene (1.83 g, 9.26 mmol) in tetrahydrofuran (40 mL) was cooled to 0° C. in an ice bath, and a 1M solution of lithium aluminum hydride in tetrahydrofuran (37 mL, 37 mmol) was added, dropwise over 10 minutes. The resulting mixture was stirred in the ice bath for 2 hours 30 minutes, then quenched in the following manner: water (1.5 mL) was added dropwise, and after stirring for 5 minutes, 1M sodium hydroxide (1.5 mL) was added. After stirring for a further 15 minutes, water (5 mL) was added, and the resulting mixture was stirred at ambient temperature for 15 minutes, then filtered through a medium porosity sintered glass funnel. The collected precipitate was washed with ethyl acetate (60 mL). The combined filtrate and wash was dried over sodium sulfate and concentrated to afford 2-(4-chloro-2-methylphenyl)ethanamine as a brown oil (1.17 g, 75% yield).
Name
4-chloro-2-methyl-1-(2-nitrovinyl)benzene
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][N+:10]([O-])=O)=[C:4]([CH3:13])[CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH2:10])=[C:4]([CH3:13])[CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
4-chloro-2-methyl-1-(2-nitrovinyl)benzene
Quantity
1.83 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C=C[N+](=O)[O-])C
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
37 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched in the following manner
ADDITION
Type
ADDITION
Details
water (1.5 mL) was added dropwise
ADDITION
Type
ADDITION
Details
1M sodium hydroxide (1.5 mL) was added
STIRRING
Type
STIRRING
Details
After stirring for a further 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
water (5 mL) was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at ambient temperature for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered through a medium porosity sintered glass funnel
WASH
Type
WASH
Details
The collected precipitate was washed with ethyl acetate (60 mL)
WASH
Type
WASH
Details
The combined filtrate and wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)CCN)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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